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Compound of Interest

Compound Name:
(R)-(-)-O-Formylmandeloyl

chloride

Cat. No.: B1354379 Get Quote

CAS Number: 29169-64-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-O-Formylmandeloyl chloride, a chiral derivatizing agent and key synthetic

intermediate, plays a significant role in stereochemistry and the pharmaceutical industry. This

technical guide provides a comprehensive overview of its chemical properties, synthesis,

applications, and experimental protocols, designed to support researchers in its effective

utilization.

Core Chemical and Physical Properties
(R)-(-)-O-Formylmandeloyl chloride is a colorless to light yellow clear liquid.[1] Its

physicochemical properties are summarized in the table below, providing essential data for

experimental design and safety considerations.
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Property Value Reference

Molecular Formula C₉H₇ClO₃ [2][3]

Molecular Weight 198.60 g/mol [2][4]

Boiling Point 221 °C (lit.) [1]

Density 1.290 g/mL at 20 °C (lit.) [1]

Refractive Index (n20/D) 1.523 (lit.) [1]

Optical Activity ([α]23/D) -228° (neat) [1]

Flash Point >230 °F (>110 °C) [1]

Storage Temperature 2-8°C [1]

EINECS Number 249-478-4 [3]

Spectroscopic Data
Detailed experimental spectroscopic data for (R)-(-)-O-Formylmandeloyl chloride is not

readily available in public databases. However, based on its chemical structure, the expected

spectroscopic characteristics are outlined below. Researchers should perform their own

analytical characterization for confirmation.
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Spectroscopy Expected Characteristics

¹H NMR

Signals corresponding to the aromatic protons

of the phenyl group, the methine proton (CH),

and the formyl proton (CHO).

¹³C NMR

Resonances for the carbonyl carbon of the acid

chloride, the formyl carbonyl carbon, the

methine carbon, and the aromatic carbons.

Infrared (IR)

Strong absorption bands characteristic of the

C=O stretch of the acid chloride and the formyl

group, as well as C-O and C-Cl stretching

frequencies.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight, along with characteristic

fragmentation patterns.

Synthesis of (R)-(-)-O-Formylmandeloyl Chloride
A common synthetic route to (R)-(-)-O-Formylmandeloyl chloride involves a two-step process

starting from (R)-mandelic acid. The following workflow diagram and experimental protocol are

based on established synthetic methods.
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Synthesis Workflow of (R)-(-)-O-Formylmandeloyl Chloride

Step 1: Formylation

Step 2: Chlorination

(R)-Mandelic Acid

Reflux (5-7 hours)

Anhydrous Formic Acid

(R)-O-Formylmandelic Acid

(R)-O-Formylmandelic Acid

Reaction

Thionyl Chloride or Oxalyl Chloride Inert Solvent

(R)-(-)-O-Formylmandeloyl chloride

Click to download full resolution via product page

Caption: Synthesis workflow for (R)-(-)-O-Formylmandeloyl chloride.

Experimental Protocol: Synthesis
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This protocol is adapted from a patented synthesis method.[5]

Step 1: Synthesis of (R)-O-Formylmandelic Acid

In a suitable reactor, add (R)-mandelic acid and an excess of anhydrous formic acid (molar

ratio of 1:3 to 1:5).

Stir the mixture and heat to reflux.

Maintain the reflux for 5 to 7 hours to complete the formylation reaction.

After the reaction is complete, distill off the excess formic acid under normal pressure.

The resulting residue is (R)-O-formylmandelic acid, which can be used in the next step

without further purification.

Step 2: Synthesis of (R)-(-)-O-Formylmandeloyl Chloride

Dissolve the (R)-O-formylmandelic acid from Step 1 in a suitable inert solvent (e.g.,

dichloromethane or toluene).

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂),

to the solution while stirring. A slight excess of the chlorinating agent is typically used.

The reaction is often carried out at room temperature or with gentle heating. The progress of

the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl,

CO, and CO₂).

After the reaction is complete, the solvent and any excess chlorinating agent are removed

under reduced pressure.

The crude (R)-(-)-O-Formylmandeloyl chloride can be purified by vacuum distillation to

yield the final product.

Applications in Drug Development and Chiral
Resolution
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(R)-(-)-O-Formylmandeloyl chloride is a valuable reagent in the pharmaceutical industry,

primarily for two purposes: as a key intermediate in the synthesis of semi-synthetic antibiotics

and as a chiral derivatizing agent for the resolution of racemic mixtures.

Intermediate in Antibiotic Synthesis
(R)-(-)-O-Formylmandeloyl chloride is an important intermediate in the synthesis of second-

generation cephalosporin antibiotics, such as cefamandole and cefonicid.[5][6] In these

syntheses, the acyl chloride reacts with the amino group of the 7-aminocephalosporanic acid

(7-ACA) nucleus or a related intermediate to introduce the (R)-O-formylmandeloyl side chain,

which is crucial for the antibiotic's spectrum of activity.

Application in Cephalosporin Synthesis

(R)-(-)-O-Formylmandeloyl chloride

Acylation Reaction

7-Aminocephalosporanic Acid (7-ACA) Derivative

Cephalosporin Antibiotic (e.g., Cefamandole, Cefonicid)

Click to download full resolution via product page

Caption: Role in the synthesis of cephalosporin antibiotics.

Chiral Derivatizing Agent
As a chiral acylating agent, (R)-(-)-O-Formylmandeloyl chloride is used for the resolution of

racemic alcohols and amines. The principle of this application is the conversion of a pair of
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enantiomers into a pair of diastereomers, which have different physical properties and can

therefore be separated by techniques such as crystallization or chromatography.

Principle of Chiral Resolution

Reaction

Separation

Hydrolysis

Racemic Mixture (R/S-Analyte)

Derivatization

(R)-(-)-O-Formylmandeloyl chloride

Diastereomeric Mixture (R,R and S,R)

Diastereomeric Mixture

Separation (e.g., Crystallization, Chromatography)

Separated Diastereomers

Separated Diastereomers

Hydrolysis

Enantiomerically Pure Analytes
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Click to download full resolution via product page

Caption: General workflow for chiral resolution.

Experimental Protocol: Chiral Resolution of a Racemic
Amine (General Procedure)
The following is a general protocol for the derivatization and separation of a racemic primary or

secondary amine using (R)-(-)-O-Formylmandeloyl chloride. Optimization of reaction

conditions, solvent systems, and separation techniques will be required for specific analytes.

Derivatization:

Dissolve the racemic amine (1.0 equivalent) in an anhydrous, aprotic solvent (e.g.,

dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, 1.1

equivalents) to act as an acid scavenger.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of (R)-(-)-O-Formylmandeloyl chloride (1.05 equivalents) in the

same solvent to the cooled amine solution with stirring.

Allow the reaction mixture to warm to room temperature and stir for several hours or until

the reaction is complete (monitor by TLC or LC-MS).

Work-up:

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, and wash it successively with dilute HCl, water, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude diastereomeric amide mixture.

Separation:

Fractional Crystallization: Attempt to crystallize the diastereomeric mixture from various

solvent systems. The difference in solubility between the two diastereomers may allow for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1354379?utm_src=pdf-body-img
https://www.benchchem.com/product/b1354379?utm_src=pdf-body
https://www.benchchem.com/product/b1354379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the selective crystallization of one, which can then be isolated by filtration.

Chromatography: If crystallization is not effective, the diastereomers can be separated by

column chromatography on silica gel using an appropriate eluent system. The separation

can be monitored by TLC.

Hydrolysis (Cleavage of the Chiral Auxiliary):

The separated diastereomeric amides can be hydrolyzed back to the corresponding

enantiomerically pure amines and (R)-O-formylmandelic acid under acidic or basic

conditions. The specific conditions for hydrolysis will depend on the stability of the amine.

Safety Information
(R)-(-)-O-Formylmandeloyl chloride is a corrosive compound.[2] It reacts with water and

moisture, releasing corrosive hydrogen chloride gas. All handling should be performed in a

well-ventilated fume hood, and appropriate personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

H314: Causes severe skin burns and eye damage.[7]

Precautionary Statements:

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[7]

P310: Immediately call a POISON CENTER or doctor/physician.[7]

This technical guide provides a foundation for the safe and effective use of (R)-(-)-O-
Formylmandeloyl chloride in a research setting. As with any chemical reagent, it is imperative

to consult the safety data sheet (SDS) and relevant literature before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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